molecular formula C28H24O4 B189138 3,4,5-Tribenzyloxybenzaldehyde CAS No. 6137-86-6

3,4,5-Tribenzyloxybenzaldehyde

Cat. No. B189138
CAS RN: 6137-86-6
M. Wt: 424.5 g/mol
InChI Key: ABEPSQZVZNRXCY-UHFFFAOYSA-N
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Description

3,4,5-Tribenzyloxybenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzaldehyde derivative that is synthesized through a specific method and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of 3,4,5-Tribenzyloxybenzaldehyde is not fully understood, but it is believed to involve the formation of covalent bonds with specific biomolecules. This compound has been shown to react with nucleophiles such as amines and thiols, which suggests that it may interact with proteins and enzymes in biological systems.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,4,5-Tribenzyloxybenzaldehyde have not been extensively studied, but some research has suggested that it may have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, although further research is needed to determine its potential as a cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of using 3,4,5-Tribenzyloxybenzaldehyde in lab experiments is its versatility as a building block for the synthesis of various organic molecules. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient reagent for organic chemists. However, one limitation of using 3,4,5-Tribenzyloxybenzaldehyde is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for research on 3,4,5-Tribenzyloxybenzaldehyde. One area of interest is its potential as a cancer treatment, which could be explored through in vivo studies and clinical trials. Additionally, this compound could be further studied for its anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases. Finally, 3,4,5-Tribenzyloxybenzaldehyde could be used as a building block for the synthesis of new pharmaceuticals and natural products, which could have important applications in medicine and industry.
Conclusion:
In conclusion, 3,4,5-Tribenzyloxybenzaldehyde is a benzaldehyde derivative that has shown promising results in scientific research. Its potential applications in various fields, including organic chemistry, cancer treatment, and disease prevention, make it an important compound for further study. While there are limitations to its use in lab experiments, the versatility and convenience of this compound make it a valuable reagent for organic chemists. Future research on 3,4,5-Tribenzyloxybenzaldehyde could lead to important discoveries in medicine and industry.

Scientific Research Applications

3,4,5-Tribenzyloxybenzaldehyde has shown potential applications in scientific research, particularly in the field of organic chemistry. This compound can be used as a building block for the synthesis of various organic molecules, including pharmaceuticals and natural products. Additionally, 3,4,5-Tribenzyloxybenzaldehyde has been used as a reagent in the synthesis of chiral compounds and as a ligand in catalytic reactions.

properties

CAS RN

6137-86-6

Product Name

3,4,5-Tribenzyloxybenzaldehyde

Molecular Formula

C28H24O4

Molecular Weight

424.5 g/mol

IUPAC Name

3,4,5-tris(phenylmethoxy)benzaldehyde

InChI

InChI=1S/C28H24O4/c29-18-25-16-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(17-25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2

InChI Key

ABEPSQZVZNRXCY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C=O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3,4,5-tribenzyloxy-benzyl alcohol 11 (8.9 g, 21 mmol) in methylene chloride (200 mL) at 0° C. was added pyridinium chlorochromate (5.43 g, 25 mmol) in small portions with vigorous stirring. The cooling was discontinued and reaction stirred at room temperature for 4 h. The dark brown suspension was filtered over a long pad of silica gel in a sintered glass funnel, and eluted with methylene chloride, until all the pure product eluted out. The organic filtrate was evaporated down to give the pure product 12 as a soft white solid (8.1 g, 91.5% yield). 1H NMR (300 MHz, CDCl3): δ 5.16 (s, 6H, OCH2), 7.18 (s, 2H, 2,6-Ar—H), 7.26–7.41 (m, 15H, Ar—H), 9.80 (s, 1H, CHO).
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8.9 g
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5.43 g
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200 mL
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Yield
91.5%

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